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Compound of Interest

Compound Name: 1-Methoxy-1,3-cyclohexadiene

Cat. No.: B1594827

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methoxy-1,3-cyclohexadiene, a key intermediate in various organic syntheses. The document
is intended for researchers, scientists, and professionals in the field of drug development and
chemical research, offering a centralized resource for its spectral characteristics. This guide
presents available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for
acquiring such data.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 1-Methoxy-
1,3-cyclohexadiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental tH NMR and 13C NMR data, including chemical shifts (&), multiplicities,
and coupling constants (J), were not fully available in the public domain databases accessed.
However, the presence of such data is indicated in repositories like the Spectral Database for
Organic Compounds (SDBS) and SpectraBase.[1][2] Researchers requiring precise
guantitative data are encouraged to consult these specialized databases directly.

Table 1: *H NMR Data of 1-Methoxy-1,3-cyclohexadiene
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

Data not available

Table 2: 3C NMR Data of 1-Methoxy-1,3-cyclohexadiene

Chemical Shift (8) ppm Assighment

Data available on SpectraBase[1] C1-C6, -OCHs

Infrared (IR) Spectroscopy

FTIR spectra for 1-Methoxy-1,3-cyclohexadiene are available, with measurements taken from
both neat and vapor phase samples.[3] A detailed peak list with specific absorption bands and
their corresponding functional group assignments is not readily available in summarized form.

Table 3: IR Spectroscopy Data of 1-Methoxy-1,3-cyclohexadiene

Absorption Band (cm~?) Functional Group Assignment

C-H stretch (alkene), C-H stretch (alkane), C=C

Data not fully available ]
stretch (diene), C-O stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry data for 1-Methoxy-1,3-cyclohexadiene is available through Gas
Chromatography-Mass Spectrometry (GC-MS) analysis. The most prominent peak in the mass

spectrum corresponds to the molecular ion.[3]

Table 4: Mass Spectrometry Data of 1-Methoxy-1,3-cyclohexadiene
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miz Relative Intensity (%) Assighment

110 100 [M]* (Molecular lon)

Data for other fragments not

fully available

Experimental Protocols

The following are generalized yet detailed methodologies for the key spectroscopic
experiments cited. These protocols are based on standard laboratory practices and information
gathered from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 1-Methoxy-1,3-cyclohexadiene.
Methodology:

o Sample Preparation: A sample of 1-Methoxy-1,3-cyclohexadiene (5-10 mg) is dissolved in
a deuterated solvent (e.g., CDClIs, 0.5-0.7 mL) in a clean NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard (6 0.00 ppm).

e Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for
analysis.

e 1H NMR Acquisition: The *H NMR spectrum is acquired using a standard pulse sequence.
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,
a spectral width covering the expected chemical shift range for organic molecules (typically
0-12 ppm), and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: The 3C NMR spectrum is acquired using a proton-decoupled pulse
sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220
ppm) is used. Due to the low natural abundance of 13C, a larger number of scans and a
longer relaxation delay may be required.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain
the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are
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referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-Methoxy-1,3-cyclohexadiene.

Methodology:

Sample Preparation (Neat): A drop of liquid 1-Methoxy-1,3-cyclohexadiene is placed
between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

o Data Acquisition: A background spectrum of the clean KBr/NaCl plates is recorded. The
sample is then placed in the spectrometer's sample compartment, and the IR spectrum is
recorded over a typical range of 4000-400 cm~1,

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum. The characteristic absorption bands
are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-Methoxy-1,3-
cyclohexadiene.

Methodology:

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
Gas Chromatograph (GC) for separation and purification before ionization.

 lonization: Electron lonization (El) is a common method used. The sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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o Detection: The separated ions are detected, and their abundance is recorded.

o Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a
function of their m/z ratio. The molecular ion peak is identified, and the fragmentation pattern
is analyzed to provide structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an
organic compound like 1-Methoxy-1,3-cyclohexadiene.

Sample Preparation

1-Methoxy-1,3-cyclohexadiene

Spectroscop\if Techniques

NMR (Slﬁetlz;fgscopy < IR Spectroscopy > Mass Spectrometry
Data Acquisition & Analysis
Y V]
Che&:ﬁ?'i;;gi (0) Absorption Bands (cm~1) Mass-to-Charge Ratio (m/z)
vutip Functional Groups Relative Intensities
Coupling Constants (J)

Structural Elucidation

Molecular Structure

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of 1-Methoxy-1,3-

cyclohexadiene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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